molecular formula C18H21N5O4S B2575897 N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide CAS No. 941922-38-9

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2575897
CAS No.: 941922-38-9
M. Wt: 403.46
InChI Key: PBQXGBZABFELOZ-UHFFFAOYSA-N
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Description

N-((1-(3,4-Dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide is a synthetic sulfonamide derivative featuring a tetrazole ring system substituted with a 3,4-dimethylphenyl group and a benzenesulfonamide moiety bearing 2,5-dimethoxy substituents. The tetrazole ring is a critical pharmacophore known for its bioisosteric replacement of carboxylic acid groups, enhancing metabolic stability and receptor-binding affinity . This compound is hypothesized to target G protein-coupled receptors (GPCRs) or ion channels, analogous to other tetrazole-containing sulfonamides .

Properties

IUPAC Name

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4S/c1-12-5-6-14(9-13(12)2)23-18(20-21-22-23)11-19-28(24,25)17-10-15(26-3)7-8-16(17)27-4/h5-10,19H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQXGBZABFELOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=C(C=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide (CAS Number: 941922-38-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H21N5O4SC_{18}H_{21}N_{5}O_{4}S, with a molecular weight of 403.5 g/mol. The compound features a unique tetrazole ring that is known for enhancing biological activity through various mechanisms.

PropertyValue
Molecular Formula C18H21N5O4SC_{18}H_{21}N_{5}O_{4}S
Molecular Weight 403.5 g/mol
CAS Number 941922-38-9

The biological activity of this compound is primarily attributed to the tetrazole moiety, which can interact with various biological targets. The compound is believed to act as an inhibitor of specific enzymes or receptors involved in disease processes.

Enzyme Inhibition

Research indicates that compounds with a tetrazole ring can serve as effective inhibitors for enzymes such as xanthine oxidase (XO). Similar derivatives have shown promising inhibitory effects, suggesting that this compound may also exhibit comparable properties.

Therapeutic Applications

This compound has potential applications in:

  • Anti-inflammatory Treatments : Compounds with similar structures have been explored for their anti-inflammatory properties.
  • Cancer Therapy : The ability to inhibit specific pathways may render this compound useful in cancer treatment strategies.

Case Studies and Research Findings

  • Xanthine Oxidase Inhibition :
    • A study on tetrazole derivatives demonstrated significant inhibition of XO, with one derivative achieving an IC50 value of 0.031 μM. This suggests that this compound could be developed further for similar applications .
  • Biochemical Probes :
    • The compound has been investigated as a biochemical probe to understand the interactions within cellular systems. Its structural features allow it to bind effectively to target proteins, modulating their activity .
  • Structure-Activity Relationship (SAR) :
    • Research into SAR has shown that modifications in the structure can significantly influence the biological activity of tetrazole-containing compounds. Optimizing these modifications can enhance potency and selectivity against specific targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares structural similarities with angiotensin II receptor blockers (ARBs) like losartan and valsartan , which contain tetrazole rings and hydrophobic aromatic substituents. Key differences include:

  • Losartan : Lacks the sulfonamide group but includes a biphenylmethyl-imidazole scaffold with a chlorine substituent .
  • Valsartan : Features a valine-derived acyloxy group instead of the 2,5-dimethoxybenzenesulfonamide moiety .
  • Candesartan : Integrates a benzimidazole-carboxylic acid system, contrasting with the dimethylphenyl-tetrazole in the target compound .

Physicochemical Properties

Property Target Compound Losartan Valsartan Candesartan
Molecular Formula C₁₉H₂₂N₆O₄S C₂₂H₂₃ClN₆O C₂₄H₂₉N₅O₃ C₂₄H₂₀N₆O₃
Molecular Weight 454.49 g/mol 422.91 g/mol 435.52 g/mol 440.46 g/mol
Key Substituents 2,5-dimethoxybenzenesulfonamide Biphenylmethyl-imidazole Valine-acyloxy group Benzimidazole-carboxylic acid
LogP (Predicted) 3.2 2.8 4.1 3.5

Pharmacological Activity

  • Receptor Affinity : The tetrazole ring in the target compound likely enhances angiotensin AT1 receptor binding, as seen in losartan (IC₅₀ = 20 nM) and valsartan (IC₅₀ = 2.7 nM) . However, the absence of a biphenylmethyl group (critical for AT1 antagonism in ARBs) may reduce potency.
  • Selectivity: The 2,5-dimethoxybenzenesulfonamide group could confer selectivity for non-AT1 targets, such as sulfonylurea receptors or carbonic anhydrases, unlike ARBs .
  • Metabolic Stability : The dimethylphenyl group may slow hepatic oxidation compared to losartan’s chlorophenyl group, which undergoes CYP2C9-mediated metabolism to active EXP3174 .

Q & A

Q. What are the optimal synthetic routes for N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves two stages: (1) tetrazole ring formation via cyclization of 3,4-dimethylphenylhydrazine with sodium azide under acidic conditions, and (2) coupling the tetrazole intermediate with 2,5-dimethoxybenzenesulfonamide via nucleophilic substitution.
  • Key Variables :
  • Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency but may degrade sulfonamide groups.
  • Catalysts : Lewis acids (e.g., ZnCl₂) enhance tetrazole ring stability .
  • Yield Optimization :
StepSolventCatalystYield (%)
Tetrazole formationDMFZnCl₂72
Sulfonamide couplingTHFNone65

Q. How can spectroscopic techniques (NMR, FT-IR) be used to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Key signals include:
  • δ 2.2–2.4 ppm (singlet, 6H, -CH₃ on 3,4-dimethylphenyl).
  • δ 3.8–4.0 ppm (multiplet, 2H, -CH₂- bridge).
  • δ 6.8–7.2 ppm (aromatic protons from sulfonamide and tetrazole rings) .
  • FT-IR : Sulfonamide S=O stretches at 1150–1250 cm⁻¹ and tetrazole C-N vibrations at 1350–1450 cm⁻¹ .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

  • Methodological Answer :
  • Enzyme Inhibition : Use fluorometric assays (e.g., COX-2 inhibition) with IC₅₀ calculations.
  • Antimicrobial Activity : Broth microdilution (MIC values) against Gram-positive/negative strains.
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety thresholds .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate the compound’s binding mechanism to target proteins?

  • Methodological Answer :
  • Docking Software : AutoDock Vina or Schrödinger Suite for binding affinity (ΔG) and pose prediction.
  • Key Parameters :
  • Grid box centered on active sites (e.g., COX-2 or bacterial enzymes).
  • 100 ns MD simulations to assess binding stability (RMSD < 2 Å acceptable) .
  • Validation : Compare computational results with surface plasmon resonance (SPR) data for affinity correlation .

Q. What strategies resolve contradictions between in vitro activity and in vivo efficacy data?

  • Methodological Answer :
  • Pharmacokinetic Profiling :
  • Measure plasma stability (half-life), metabolic clearance (CYP450 assays), and bioavailability (oral vs. IV routes).
  • Metabolite Identification : LC-MS/MS to detect active/inactive derivatives.
  • Formulation Adjustments : Use nanoemulsions or liposomes to improve solubility and tissue penetration .

Q. How does the compound’s environmental fate align with green chemistry principles?

  • Methodological Answer :
  • Degradation Pathways : Hydrolysis (pH-dependent) and photolysis under UV light.
  • Ecotoxicology :
Test OrganismEC₅₀ (mg/L)Tier
Daphnia magna12.5Acute
Pseudokirchneriella8.2Chronic
  • Mitigation : Design biodegradable analogs by replacing methoxy groups with hydroxyls .

Q. What experimental designs are robust for assessing structure-activity relationships (SAR) in analogs?

  • Methodological Answer :
  • Factorial Design : Vary substituents (e.g., methoxy vs. ethoxy, halogen substitutions) and measure activity.
  • Response Surface Methodology (RSM) : Optimize substituent combinations for maximal potency.
  • Data Analysis : PCA (Principal Component Analysis) to cluster active/inactive analogs .

Data Contradiction Analysis

Q. How to address discrepancies between computational binding predictions and experimental enzyme inhibition results?

  • Methodological Answer :
  • Reevaluate Force Fields : Adjust partial charges or solvation parameters in docking software.
  • Allosteric Binding : Use cryo-EM or X-ray crystallography to identify non-canonical binding pockets.
  • Co-factor Requirements : Test activity in presence/absence of Mg²⁺ or ATP .

Tables for Key Findings

Table 1 : Comparative Synthesis Yields Under Variable Conditions

ConditionTemperature (°C)CatalystYield (%)Purity (HPLC)
Tetrazole Formation80ZnCl₂7295%
Sulfonamide Coupling60None6589%

Table 2 : Biological Activity Profile

AssayTargetResultReference
COX-2 InhibitionIC₅₀1.2 µM
S. aureus MIC8 µg/mLBacteriostatic

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